![molecular formula C23H16BrN3 B2379738 3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901228-45-3](/img/structure/B2379738.png)

3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

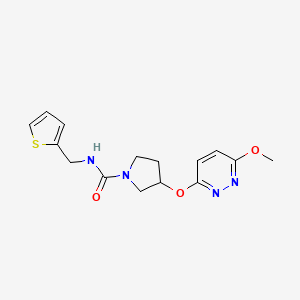

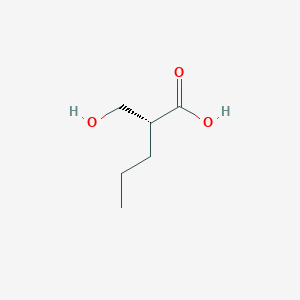

The compound “3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a nitrogen-rich organic compound . It is related to the family of quinolines, which are prominent heterocyclic motifs and crucial building blocks in creating physiologically active compounds .

Synthesis Analysis

The synthesis of this compound involves microwave-assisted methods . The synthesis of related compounds, such as formazan and verdazyl radical, has been reported along with their crystal structures .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using X-ray crystallography . The crystal structures of related compounds have also been reported .Physical And Chemical Properties Analysis

The physical properties of this compound have been characterized by 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods .科学的研究の応用

Synthetic Organic Chemistry Applications

Green Synthesis: BPQ derivatives can be synthesized using environmentally friendly methods. Researchers have employed microwave-assisted reactions, solvent-free conditions, and ionic liquids to minimize environmental impact .

Catalyst Recycling: Clay or other recyclable catalysts have been used in BPQ synthesis. These approaches enhance sustainability by reducing waste and minimizing the need for fresh catalysts.

Industrial Chemistry Applications

Colorants and Dyes: BPQ derivatives, particularly quinophthalones, exhibit vibrant yellow-orange colors and good solubility in alcohol. They find applications as colorants and dyes in various industries .

Future Directions and Challenges

Structural Modifications: Researchers continue to explore structural variations of BPQ to optimize its properties. Substituent effects, stereochemistry, and functional groups play crucial roles.

Pharmacokinetics and Toxicology: Detailed studies on BPQ’s pharmacokinetics, metabolism, and toxicity profiles are essential for its successful translation into clinical applications.

Safety and Hazards

作用機序

Target of Action

The compound “3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a novel pyrazolo-quinoline analogue . Its primary target is the Enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis . InhA is a critical enzyme involved in the synthesis of mycolic acids, essential components of the bacterial cell wall .

Mode of Action

The compound interacts with its target, InhA, by binding to an intrasubunit cavity . This interaction activates the channel via a mechanism that is distinct from conventional agonists . The binding of the compound to InhA inhibits the synthesis of mycolic acids, thereby disrupting the formation of the bacterial cell wall .

Biochemical Pathways

The compound’s action affects the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting InhA, the compound disrupts the production of mycolic acids, leading to a deficiency in the bacterial cell wall. This disruption can inhibit the growth and proliferation of the bacteria .

Pharmacokinetics

Similar compounds have been shown to exhibit favorable pharmacokinetic properties

Result of Action

The compound’s action results in significant antitubercular activity . Six derivatives of the compound displayed very significant activity at 1.6 µg/mL concentration and were found to be more active than the standard drug, pyrazinamide . This suggests that the compound could potentially be used in the treatment of tuberculosis.

特性

IUPAC Name |

3-(4-bromophenyl)-8-methyl-1-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16BrN3/c1-15-7-12-21-19(13-15)23-20(14-25-21)22(16-8-10-17(24)11-9-16)26-27(23)18-5-3-2-4-6-18/h2-14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCNLMKEPJMUNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B2379655.png)

![3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide](/img/structure/B2379656.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2379660.png)

![1-(2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2379665.png)

![N-(4-methylbenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2379672.png)